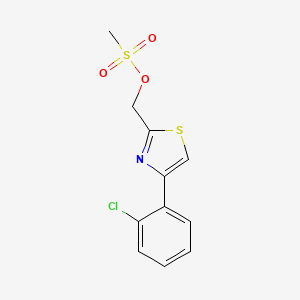

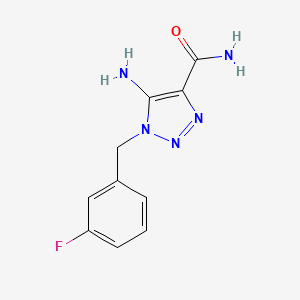

5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Descripción general

Descripción

5-Amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound . It is used in various scientific research and its unique structure and properties make it an ideal candidate for drug discovery and development, as well as in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-nitro indazole, cesium carbonate, and DMF were used in a reaction that was heated to 70-80 °C. 3-Fluoro benzyl bromide was added over 75 mins. The reaction was assayed by HPLC for completion and then cooled to 20 °C .Molecular Structure Analysis

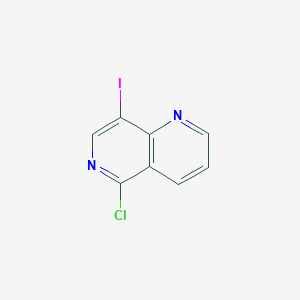

The molecular formula of 5-Amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is C14H12FN3 . The molecular weight is 241.26 .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reactions of fluorinated purines are summarised, in particular, the range of nucleophilic displacements that make the molecules useful as synthetic intermediates for medicinal chemistry and reagents for chemical biology studies .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide include its molecular formula C14H12FN3 and molecular weight 241.26 . More detailed properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Antioxidant Properties

5-Aminopyrazoles (5APs) have been investigated for their antioxidant activity. Specifically, derivatives of this compound have been tested for radical scavenging using the DPPH assay. These compounds exhibit potential as free radical scavengers, which can help protect cells from oxidative damage .

Anti-Cancer Activity

The same derivatives of 5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide have demonstrated anti-cancer properties. They suppress the growth of specific cancer cell lines, making them promising candidates for further study in cancer therapy .

Inhibition of Platelet Aggregation

Derivatives of this compound remarkably inhibit ROS (reactive oxygen species) production in platelets. By preventing excessive aggregation, they may contribute to cardiovascular health .

Drug-Likeness Properties

In silico pharmacokinetics and drug-likeness properties have been calculated for these compounds. Understanding their pharmacological characteristics helps guide drug development efforts .

Radical Scavenging Properties

Some derivatives of 5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exhibit interesting in vitro radical scavenging properties. This property is essential for combating oxidative stress and maintaining cellular health .

Potential Anti-Inflammatory Effects

While not explicitly mentioned in the study, the compound’s structure suggests that it could interfere with inflammation pathways. Further investigation is warranted to explore its anti-inflammatory potential .

Propiedades

IUPAC Name |

5-amino-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN5O/c11-7-3-1-2-6(4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJSXEIGKDPRNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599719 | |

| Record name | 5-Amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |

CAS RN |

119222-38-7 | |

| Record name | 5-Amino-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one hydrochloride](/img/structure/B3032085.png)

![4,6-dimethyl-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3032094.png)